molecular formula C15H9ClO3 B2903097 (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139276-14-5

(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2903097
CAS No.: 139276-14-5
M. Wt: 272.68
InChI Key: BDTDMWIIDULIHT-AUWJEWJLSA-N
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Description

(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a chlorobenzylidene substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This might involve using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 6-hydroxy-1-benzofuran-3(2H)-one derivatives with aldehyde or ketone functionalities.

    Reduction: Formation of (2Z)-2-(4-chlorobenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on optimizing its structure to enhance its efficacy and reduce toxicity, aiming to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-nitrobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

Compared to its analogs, (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its interactions with other molecules, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTDMWIIDULIHT-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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